N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethyl intermediate. This intermediate is then reacted with 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving furan and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine moieties may play a role in binding to these targets, while the acetamide group could be involved in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-NITROBENZAMIDE: This compound features a nitro group instead of the acetamido group.
N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE: This compound has a hydroxy group instead of the acetamido group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is unique due to the presence of both furan and pyrimidine moieties, which may confer specific binding properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C20H19N5O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H19N5O4S/c26-18(23-12-17-3-1-10-28-17)13-29-16-6-4-15(5-7-16)11-24-25-19(27)14-30-20-21-8-2-9-22-20/h1-11H,12-14H2,(H,23,26)(H,25,27)/b24-11+ |
InChI Key |
BJRLASYWCDNAHB-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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